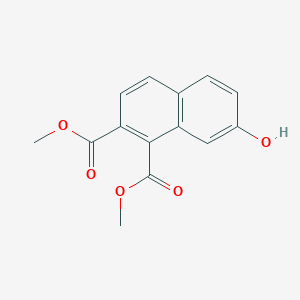
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme inhibition and protein interactions due to its potential binding properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
The uniqueness of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
823786-84-1 |
|---|---|
Fórmula molecular |
C16H17N3O3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(4S)-1-(4-amino-3-methylphenyl)sulfonyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C16H17N3O3S/c1-11-9-13(7-8-14(11)17)23(21,22)19-10-15(18-16(19)20)12-5-3-2-4-6-12/h2-9,15H,10,17H2,1H3,(H,18,20)/t15-/m1/s1 |
Clave InChI |
XKGNSHDDWAYNST-OAHLLOKOSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)S(=O)(=O)N2C[C@@H](NC2=O)C3=CC=CC=C3)N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(NC2=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
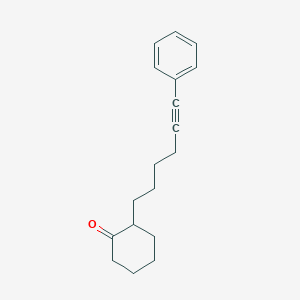
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
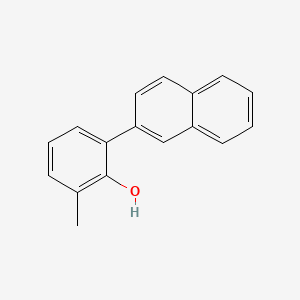
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

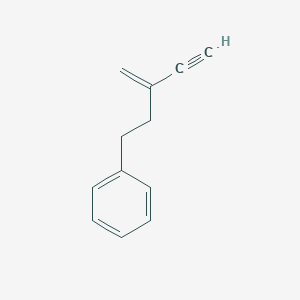
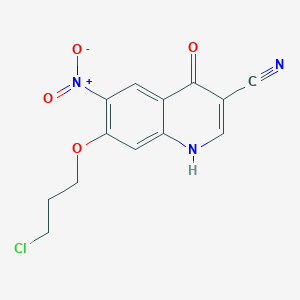
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)

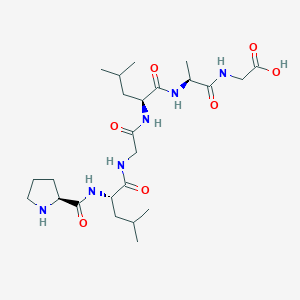
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
